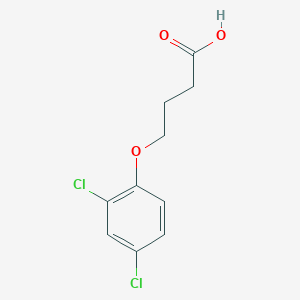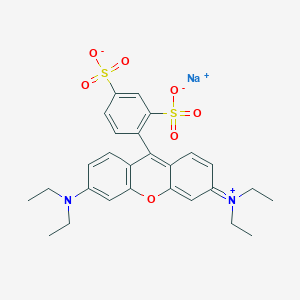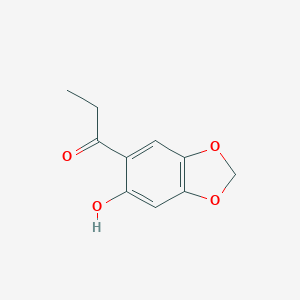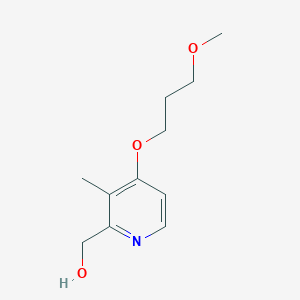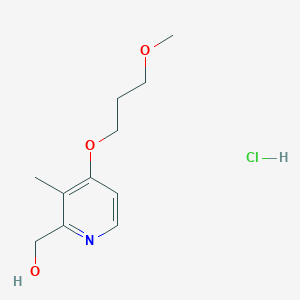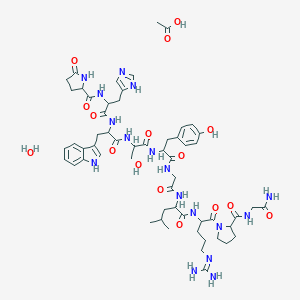
ゴナドレリンジアセテート
概要
説明
Gonadorelin acetate hydrate is a synthetic peptide compound. It is derived from the natural luteinizing hormone-releasing hormone found in pigs. This compound plays a crucial role in the regulation of reproductive hormones by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.
科学的研究の応用
Gonadorelin acetate hydrate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its effects on the endocrine system.
Medicine: Explored for potential therapeutic applications in treating reproductive disorders and hormone-related conditions.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical research.
作用機序
Target of Action
Gonadorelin diacetate, also known as Luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate or UNII-2RG1XQ1NYJ, primarily targets the anterior pituitary gland . The anterior pituitary gland plays a crucial role in the endocrine system, regulating the release of various hormones.
Mode of Action
Gonadorelin diacetate is a synthetic form of the naturally occurring gonadotropin-releasing hormone (GnRH). It stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland . The release of these hormones is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens .
Biochemical Pathways
Gonadorelin diacetate affects the GnRH pathway , which controls a complex process of follicular growth, ovulation, and corpus luteum maintenance in females, and spermatogenesis in males . The pulsatility of GnRH secretion, which is necessary for correct reproductive function, has been observed in all vertebrates .
Pharmacokinetics
Gonadorelin diacetate is metabolized by hydrolysis . It has a distribution half-life of 2 to 10 minutes and a very short terminal half-life of 10 to 40 minutes . These properties impact the bioavailability of the compound and necessitate the use of infusion pumps for its clinical use .
Result of Action
The primary result of Gonadorelin diacetate’s action is the release of LH and FSH from the anterior pituitary gland . This leads to a series of downstream effects, including follicular growth, ovulation, and corpus luteum maintenance in females, and spermatogenesis in males .
生化学分析
Biochemical Properties
Gonadorelin diacetate plays a crucial role in biochemical reactions. It is responsible for the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary . The release of these hormones is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens .
Cellular Effects
Gonadorelin diacetate has significant effects on various types of cells and cellular processes. It influences cell function by controlling the synthesis and release of FSH and LH, which subsequently stimulate the gonads to produce reproductive steroids .
Molecular Mechanism
The molecular mechanism of action of Gonadorelin diacetate involves primarily stimulating the synthesis and release of luteinizing hormone (LH) from the anterior pituitary gland . It binds to GnRH receptors on the surface of pituitary gonadotrophs, leading to the release of FSH and LH .
Temporal Effects in Laboratory Settings
The effects of Gonadorelin diacetate change over time in laboratory settings. Its short half-life requires infusion pumps for its clinical use
Dosage Effects in Animal Models
The effects of Gonadorelin diacetate vary with different dosages in animal models. For instance, in cattle, the administration of the recommended intramuscular dose range of 0.1-0.5 mg Gonadorelin diacetate per cow causes an immediate and substantiated increase in plasma LH and FSH levels .
Metabolic Pathways
Gonadorelin diacetate is involved in the GnRH signaling pathway, which plays a crucial role in the reproductive system. It interacts with GnRH receptors in the pituitary gland, triggering the release of FSH and LH .
Transport and Distribution
Gonadorelin diacetate is rapidly absorbed from the injection site into the bloodstream . It is then transported to the pituitary gland where it binds to GnRH receptors and stimulates the release of FSH and LH .
Subcellular Localization
Gonadorelin diacetate primarily targets the GnRH receptors located on the surface of pituitary gonadotrophs . The binding of Gonadorelin diacetate to these receptors triggers a cascade of events leading to the release of FSH and LH .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
化学反応の分析
Types of Reactions
Gonadorelin acetate hydrate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
類似化合物との比較
Similar Compounds
Gonadotropin-releasing hormone (GnRH): A natural hormone with a similar function in regulating reproductive hormones.
Luteinizing hormone-releasing hormone (LHRH): Another term for GnRH, often used interchangeably.
Synthetic GnRH analogs: Modified versions of GnRH with altered amino acid sequences to enhance stability and potency.
Uniqueness
Gonadorelin acetate hydrate is unique due to its specific amino acid sequence derived from pigs. This sequence may confer distinct biological properties and receptor binding affinities compared to other GnRH analogs.
特性
IUPAC Name |
acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13.C2H4O2.H2O/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBWZCWPKJOGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H81N17O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33515-09-2 (Parent) | |
| Record name | Gonadorelin acetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052699486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52699-48-6 | |
| Record name | Gonadorelin acetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052699486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


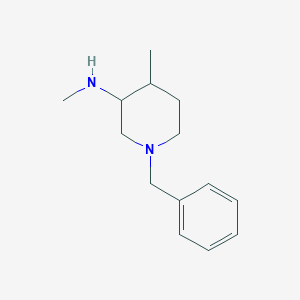
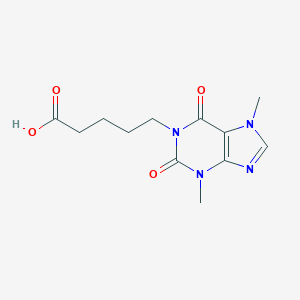
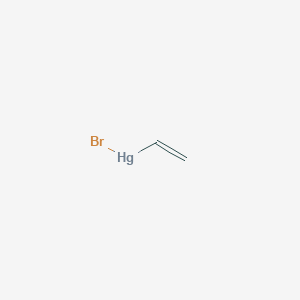

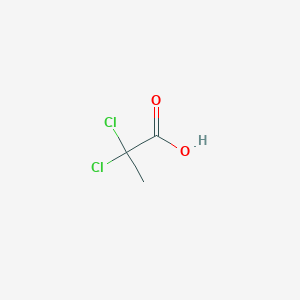
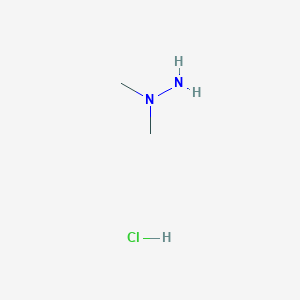
![5-(Trifluoromethyl)benzo-[2,1,3]-thiadiazole](/img/structure/B104948.png)
